molecular formula C24H23N3O4S B11626657 (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11626657
M. Wt: 449.5 g/mol
InChI Key: LLGXDNBBUQAQNN-ZHZULCJRSA-N
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Description

(2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines a thiazolo-triazine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the phenyl and methoxy groups. The final step involves the formation of the methylene bridge connecting the phenyl and thiazolo-triazine moieties. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of functional groups and the thiazolo-triazine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O4S/c1-15(2)11-12-31-18-10-9-16(13-19(18)30-3)14-20-23(29)27-24(32-20)25-22(28)21(26-27)17-7-5-4-6-8-17/h4-10,13-15H,11-12H2,1-3H3/b20-14-

InChI Key

LLGXDNBBUQAQNN-ZHZULCJRSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

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